molecular formula C20H18F3N3O3S B2662536 N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1021075-77-3

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2662536
CAS No.: 1021075-77-3
M. Wt: 437.44
InChI Key: CBVIBWUAVFFARJ-UHFFFAOYSA-N
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Description

Historical Development of Pyridazinone Chemistry

Pyridazinones, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms, emerged as pharmacologically significant heterocycles in the mid-20th century. Early studies identified their unique electronic configuration, which enables diverse functionalization at positions 3, 4, and 6 of the pyridazinone core. The discovery of pimobendan, a benzimidazole-pyridazinone derivative with vasodilatory and positive inotropic properties, marked a milestone in cardiovascular drug development. By the 1990s, researchers recognized pyridazinones’ ability to modulate calcium sensitivity in cardiac muscle, leading to investigations into their antiplatelet and antihypertensive effects.

The advent of modern synthetic techniques, such as palladium-catalyzed cross-coupling reactions, facilitated the creation of complex pyridazinone derivatives. For instance, ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate became a key intermediate for generating amide-linked analogs. These advancements enabled systematic exploration of structure-activity relationships, particularly the impact of electron-withdrawing substituents (e.g., trifluoromethyl groups) on biological activity.

Table 1: Key Milestones in Pyridazinone Chemistry

Year Discovery Significance
1980s Pimobendan’s inotropic effects Validated pyridazinones as cardiovascular agents
2000s COX-2 selective pyridazinones (e.g., ABT-963) Introduced anti-inflammatory applications
2020s Multi-target CA/COX-2/5-LOX inhibitors Enabled polypharmacological approaches

Emergence of Pyridazinone-Sulfonamide Hybrid Molecules

The strategic fusion of pyridazinones with benzenesulfonamides arose from the need to enhance target selectivity and pharmacokinetic properties. Benzenesulfonamides’ well-established role as carbonic anhydrase (CA) inhibitors provided a logical starting point. Researchers hypothesized that appending sulfonamide groups to the pyridazinone scaffold could yield dual-acting molecules capable of simultaneous enzyme inhibition.

Early successes included polmacoxib analogs, where replacing a furanone ring with pyridazinone improved COX-2 selectivity while retaining CA inhibitory activity. Structural analyses revealed that the sulfonamide moiety coordinates with zinc ions in CA’s active site, while the pyridazinone core engages hydrophobic pockets via π-π stacking. This dual-binding mechanism was exemplified by derivatives such as 4-(6-oxopyridazin-1-yl)benzenesulfonamides, which showed nanomolar-range inhibition against CA IX/XII isoforms.

Table 2: Representative Pyridazinone-Sulfonamide Hybrids

Compound Key Features Biological Targets
ABT-963 3,4-Difluorophenyl substituent COX-2 (IC~50~ = 4 nM)
7b Benzyloxy group at C3 CA XII (K~I~ = 5.3 nM)
11r Morpholino substituent A549 cancer cells (IC~50~ = 8.2 µM)

Current Research Landscape and Significance

Contemporary studies focus on optimizing pyridazinone-sulfonamide hybrids for multi-target therapies. A 2023 investigation demonstrated that N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide analogs inhibit CA IX/XII, COX-2, and 5-lipoxygenase (5-LOX) simultaneously, addressing inflammation through complementary pathways. Molecular docking simulations confirm that the trifluoromethyl group enhances hydrophobic interactions with CA XII’s Leu198 and Val143 residues, while the sulfonamide maintains zinc coordination.

Synthetic innovations have also progressed, with Hünig’s base-mediated nucleophilic substitutions achieving 79% yields in pyridazinone amidation reactions. Researchers now employ computational models to predict the bioactivity of virtual libraries, significantly reducing development timelines. For example, quantitative structure-activity relationship (QSAR) models correlate Hammett σ values of substituents with COX-2 inhibitory potency.

Properties

IUPAC Name

N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3S/c21-20(22,23)16-8-4-9-17(14-16)30(28,29)24-12-5-13-26-19(27)11-10-18(25-26)15-6-2-1-3-7-15/h1-4,6-11,14,24H,5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVIBWUAVFFARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a pyridazine ring and a trifluoromethyl group, suggest significant biological activity, particularly in the context of enzyme inhibition and anti-inflammatory effects. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H18F3N3O2SC_{18}H_{18}F_3N_3O_2S, with a molecular weight of approximately 402.4 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Research indicates that this compound exhibits multi-target biological activity , particularly against enzymes involved in inflammatory processes. Key findings include:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Studies have shown that derivatives of pyridazine-based sulfonamides, including this compound, can selectively inhibit COX-2 with IC50 values ranging from 0.05 to 0.14 mM, while exhibiting weaker inhibition of COX-1 (IC50 values between 5 and 12.6 mM) .
  • Lipoxygenase (LOX) Inhibition : The compound also demonstrates moderate to potent inhibitory activity against LOX enzymes, with IC50 values ranging from 2 to 7 µM . This suggests its potential use in treating conditions like arthritis and other inflammatory diseases.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of the Pyridazine Ring : Starting materials are reacted under controlled conditions to form the pyridazine structure.
  • Introduction of Functional Groups : The trifluoromethyl group and benzenesulfonamide moiety are added through nucleophilic substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography .

Biological Evaluations

Recent studies have focused on evaluating the anti-inflammatory properties and potential therapeutic applications of this compound:

Table 1: Biological Activity Summary

Activity TypeTarget EnzymeIC50 Range (mM)Selectivity Index
COX-1 InhibitionCOX-15 - 12.6Low
COX-2 InhibitionCOX-20.05 - 0.14High
LOX InhibitionLOX2 - 7Moderate

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that this compound effectively reduced inflammation in animal models by inhibiting COX and LOX pathways .
  • Antidepressant-Like Effects : Another study indicated that compounds with similar structural motifs exhibited antidepressant-like effects by modulating serotonergic systems, suggesting potential for further research into mood disorders .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between the target compound and analogous benzenesulfonamide derivatives, quinoline carboxamides, and perfluorinated sulfonamides:

Compound Name (Structure Type) Core Structure Key Substituents Target/Activity Reference
Target Compound (Benzenesulfonamide) Benzenesulfonamide 3-(trifluoromethyl), 6-oxo-3-phenylpyridazin-1(6H)-yl-propyl linker COL3A1 inhibitor (anticancer)
N-(2-cyanoethyl)-4-hydroxy-N-phenyl-... (Benzenesulfonamide) Benzenesulfonamide 3-(trifluoromethyl), 2-cyanoethyl, 4-hydroxy, N-phenyl COL3A1 inhibitor (anticancer)
Pavinetantum (Quinoline carboxamide) Quinoline carboxamide 3-(methanesulfonamido), 2-phenyl, N-[(1S)-1-phenylpropyl] Neurokinin-1 (NK1) receptor antagonist
Pharos PFCs (Perfluorinated benzenesulfonamide) Benzenesulfonamide Multiple pentafluoroethyl and tris(trifluoromethyl) groups Industrial applications (non-pharmacological)

Key Findings

COL3A1 Inhibitors (): The target compound and its analogs (e.g., N-(2-cyanoethyl)-4-hydroxy-N-phenyl-3-(trifluoromethyl)benzenesulfonamide) share a benzenesulfonamide core with trifluoromethyl groups but differ in linker and substituent chemistry. All compounds in this group exhibit inhibitory activity against COL3A1, a collagen gene linked to tumor microenvironment remodeling .

Quinoline Carboxamides (): Pavinetantum, a quinoline carboxamide, replaces the benzenesulfonamide core with a methanesulfonamido-quinoline scaffold. This structural difference likely shifts its target specificity to neurokinin receptors (NK1), highlighting the role of core heterocycles in target selectivity .

The target compound’s single trifluoromethyl group balances metabolic stability with safety.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs, improving membrane permeability. However, Pharos PFCs (logP >5) may exhibit excessive accumulation .
  • Metabolic Stability: The pyridazinone ring and propyl linker in the target compound may reduce oxidative metabolism compared to N-cyclopropyl or cyanoethyl substituents in other COL3A1 inhibitors .
  • Solubility : Polar substituents (e.g., 4-hydroxy in analogs) enhance aqueous solubility but may compromise blood-brain barrier penetration, unlike the target compound’s balanced design .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide derivatives are typically prepared by reacting an amine intermediate (e.g., 3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propylamine) with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane . Optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction temperature (0–5°C to room temperature) to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization (e.g., methanol/water) is critical for isolating high-purity products .

Q. How are structural and purity characteristics validated for this compound?

  • Methodology :

  • Spectroscopy : 1^1H-NMR and 13^{13}C-NMR confirm the presence of trifluoromethyl (-CF3_3) and sulfonamide (-SO2_2NH-) groups. For example, the sulfonamide proton appears as a singlet at δ ~10.5 ppm in DMSO-d6_6 .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 463.12).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.3% .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology : Discrepancies in NMR or IR data (e.g., unexpected splitting or missing peaks) may arise from conformational flexibility or solvent effects. For example, dynamic NMR can resolve rotational barriers in sulfonamide groups. Computational tools like density functional theory (DFT) simulations predict chemical shifts and vibrational frequencies, enabling comparison with experimental data . Contradictions are resolved by repeating experiments under standardized conditions (e.g., same solvent, temperature) and cross-referencing with crystallographic data if available .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Methodology :

  • Functional Group Modification : Replacing the trifluoromethyl group with other electron-withdrawing groups (e.g., -NO2_2) alters electronic properties, affecting binding affinity to targets like enzymes or receptors .
  • Pharmacophore Modeling : Molecular docking studies (e.g., using AutoDock Vina) identify key interactions (e.g., hydrogen bonds between the sulfonamide and catalytic residues). For instance, analogs with extended alkyl chains show improved hydrophobic interactions in antiviral assays .
  • Biological Testing : In vitro assays (e.g., IC50_{50} measurements against kinases or viral proteases) quantify potency. For example, pyridazinyl derivatives with bulkier substituents exhibit 10-fold higher activity than parent compounds .

Q. What computational methods are employed to predict physicochemical properties and metabolic stability?

  • Methodology :

  • ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity) and aqueous solubility. For this compound, logP ~3.2 suggests moderate membrane permeability .
  • Metabolic Stability : CYP450 metabolism is predicted using StarDrop or MetaCore. The trifluoromethyl group reduces oxidative metabolism, enhancing half-life in hepatic microsomal assays .

Experimental Design & Data Analysis

Q. How are reaction yields optimized in multi-step syntheses involving sensitive intermediates?

  • Methodology :

  • Stepwise Monitoring : TLC or LC-MS tracks intermediates (e.g., pyridazinone formation) to prevent degradation.
  • Protection/Deprotection : Protecting groups (e.g., tert-butoxycarbonyl, Boc) shield reactive amines during sulfonylation. Yields improve from ~60% to >85% when using Boc-protected intermediates .
  • Statistical Optimization : Response surface methodology (RSM) identifies optimal parameters (e.g., temperature, catalyst loading) for critical steps like cyclization .

Q. What statistical approaches are used to analyze contradictory biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Pooling data from multiple assays (e.g., IC50_{50} values from kinase inhibition studies) using mixed-effects models accounts for variability. Outliers are identified via Grubbs' test.
  • Principal Component Analysis (PCA) : Reduces dimensionality in datasets (e.g., bioactivity vs. substituent electronic parameters) to isolate factors causing discrepancies .

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